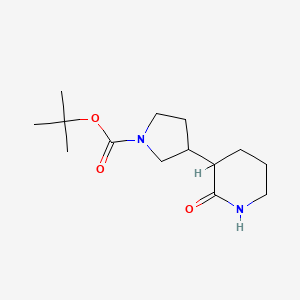

tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from readily available materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, leading to the formation of highly functionalized compounds (Çolak, Karayel, Buldurun, & Turan, 2021). Another efficient method reported for the synthesis of a closely related compound, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate, highlights the utility of these compounds in the synthesis of novel macrocyclic inhibitors, indicating the synthetic versatility of the tert-butyl piperidine-1-carboxylate framework (Sasaki et al., 2020).

Molecular Structure Analysis

The molecular and crystal structure of compounds within this family has been characterized using X-ray crystallographic analysis, revealing significant details such as intramolecular hydrogen bonding and crystal packing. For example, a derivative, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was studied to provide insights into its structural features, including intermolecular hydrogen bonds (Naveen et al., 2007).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, highlighting their reactivity and utility in organic synthesis. For instance, the Ritter reaction of nitriles and in situ generated chiral cyclic N-acyliminium ions has been utilized to prepare compounds with pyrido- and pyrrolo[2,3-d]oxazole structures, demonstrating the versatility of tert-butyl piperidine derivatives in complex organic syntheses (Morgan, Yazici, Pyne, & Skelton, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed its molecular packing in the crystal structure, driven by strong O-H...O=C hydrogen bonds (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are critical for understanding the potential applications of these compounds. The efficient synthesis and functional group transformations of tert-butyl piperidine derivatives, such as the conversion to macrocyclic Tyk2 inhibitors, underscore their chemical versatility and potential as intermediates in medicinal chemistry (Sasaki et al., 2020).

Applications De Recherche Scientifique

Stereoselective Synthesis

The compound is also instrumental in stereoselective synthesis processes. Moskalenko and Boev (2014) demonstrated the use of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone in forming tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon treatment with triethylsilane and anhydrous BiBr3, underwent cyclization with high stereoselectivity into cis-isomers of N-Boc piperidine derivatives fused with oxygen heterocycles. This research underscores the compound's utility in generating stereochemically homogeneous fused bicyclic systems, signifying its importance in the synthesis of complex molecular structures (Moskalenko & Boev, 2014).

Structural Insights

The compound's role extends beyond synthesis to providing vital structural insights. Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate and its related compounds. Their research revealed significant insights into the molecular packing of these compounds, driven by strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure. Such studies are crucial for understanding the structural dynamics and potential applications of these compounds in various scientific fields (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

While specific future directions for “tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate” were not found, compounds containing piperazine rings are considered important in the field of drug discovery due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Mécanisme D'action

Target of Action

This compound is a building block in the synthesis of several novel organic compounds, which suggests that its targets could vary depending on the specific derivative synthesized.

Biochemical Pathways

Given its role as a building block in the synthesis of various organic compounds, it’s plausible that the pathways affected would be contingent on the specific derivative and its biological context.

Result of Action

As a building block in the synthesis of various organic compounds, its effects would likely be dependent on the specific derivative and its biological context.

Propriétés

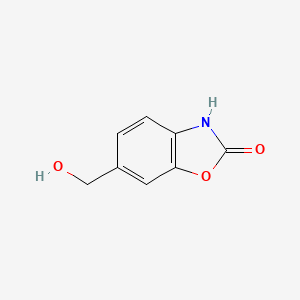

IUPAC Name |

tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-8-6-10(9-16)11-5-4-7-15-12(11)17/h10-11H,4-9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWBDKLNMNWYSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)

![9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2483388.png)